

# Synthetic Yields of (R)-2-Bromoocetane: A Comparative Literature Analysis

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## Compound of Interest

Compound Name: (R)-2-Bromoocetane

Cat. No.: B1611525

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For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of chiral molecules is a critical endeavor. **(R)-2-Bromoocetane** is a versatile chiral building block used in the synthesis of a variety of organic compounds. This guide provides a comparative analysis of synthetic yields for reactions involving **(R)-2-Bromoocetane**, drawing from available literature to offer insights into its reactivity in nucleophilic substitution and cross-coupling reactions.

## Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes the reported synthetic yields for various reactions starting from **(R)-2-Bromoocetane** and analogous secondary alkyl bromides. It is important to note that while a specific yield for the reaction with sodium hydroxide has been documented for **(R)-2-Bromoocetane**, yields for other reaction types are often reported for similar secondary alkyl halide substrates. These serve as valuable comparative benchmarks for estimating potential outcomes.

Reaction Type	Reagents & Conditions	Substrate	Product	Yield (%)	Reference Type
Nucleophilic Substitution (S <sub>n</sub> 2)	NaOH, DMF	(R)-2-Bromoocetane	(S)-2-Octanol	80%	Direct Literature
NaCN, Ethanol, Reflux	Secondary Alkyl Bromide	Alkyl Nitrile	Not Specified	General Method	
NaOAc, DMF	Secondary Alkyl Bromide	Alkyl Acetate	Not Specified	General Method	
Kumada Coupling	Isobutylmagnesium chloride, Ni or Pd catalyst	o-Anisyl tosylate (Aryl Tosylate)	Coupled Product	~65% (GC)	Analogous System[1]
Stille Coupling	Aryl Halide, Pd catalyst	Alkyl Azastannatrate	Coupled Product	Good yields	Analogous System[2]
Negishi Coupling	Aryl Halide, Pd catalyst	Secondary Alkylzinc Halide	Coupled Product	78%	Analogous System
Buchwald-Hartwig Amination	Amine, Pd catalyst, Base	Secondary Alkyl Bromide	N-Alkylated Amine	Not Specified	General Method

## Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for reproducibility. Below is a representative procedure for a nucleophilic substitution (S<sub>n</sub>2) reaction, a common transformation for **(R)-2-Bromoocetane**.

### Synthesis of (S)-2-Octanol via S<sub>n</sub>2 Reaction

This protocol is based on the reported reaction of **(R)-2-Bromooctane** with sodium hydroxide.

[3]

Materials:

- **(R)-2-Bromooctane**
- Sodium hydroxide (NaOH)
- Dimethylformamide (DMF), anhydrous
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator

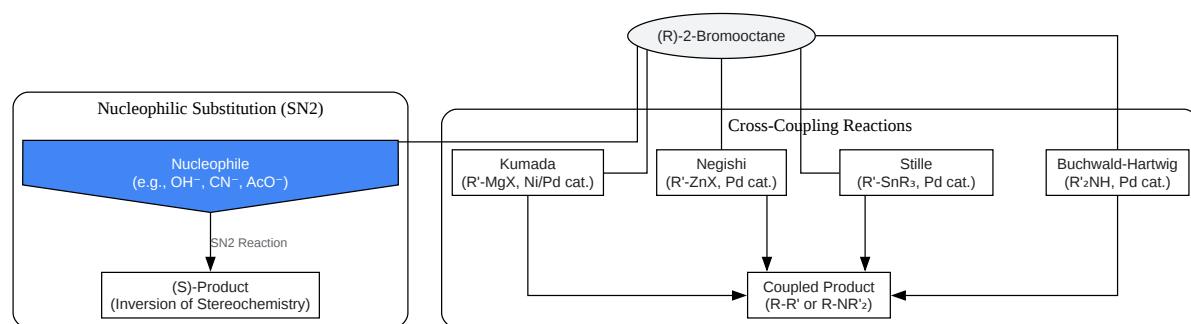
Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **(R)-2-Bromooctane** (1.0 eq) and anhydrous dimethylformamide (DMF).
- Add sodium hydroxide (1.2 eq) to the solution.
- Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.

- Pour the mixture into a separatory funnel containing diethyl ether and water.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product, (S)-2-Octanol, can be purified by column chromatography on silica gel if necessary. The reported yield for this transformation is 80%.<sup>[3]</sup>

## Reaction Pathways of (R)-2-Bromoocetane

The following diagram illustrates the primary reaction pathways for **(R)-2-Bromoocetane**, highlighting both nucleophilic substitution and various palladium- or nickel-catalyzed cross-coupling reactions.



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Synthetic pathways of **(R)-2-Bromoocetane**.

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